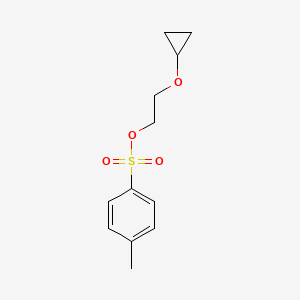
2-cyclopropyloxyethyl 4-methylbenzenesulfonate
Overview
Description
2-cyclopropyloxyethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H16O4S It is a derivative of benzenesulfonic acid, where the sulfonate group is attached to a 2-cyclopropyloxyethyl group and a 4-methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-cyclopropyloxyethyl 4-methylbenzenesulfonate can be synthesized through the reaction of 2-cyclopropoxyethanol with tosyl chloride (4-methylbenzenesulfonyl chloride) under basic conditions. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of larger reactors, efficient mixing, and temperature control to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyloxyethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: The reaction can be carried out using water or aqueous base (e.g., sodium hydroxide) at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative of the compound.
Hydrolysis: The major products are 2-cyclopropoxyethanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
2-cyclopropyloxyethyl 4-methylbenzenesulfonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Mechanism of Action
The mechanism of action of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The cyclopropyloxyethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-cyclopropoxyethyl 4-methylbenzenesulfonate: Similar in structure but may have different substituents on the benzene ring.
2-cyclopropoxyethyl benzenesulfonate: Lacks the methyl group on the benzene ring.
4-methylbenzenesulfonate derivatives: Compounds with different alkoxy or alkyl groups attached to the sulfonate group.
Uniqueness
2-cyclopropyloxyethyl 4-methylbenzenesulfonate is unique due to the presence of both the cyclopropyloxyethyl group and the 4-methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-cyclopropyloxyethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-2-6-12(7-3-10)17(13,14)16-9-8-15-11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPPJFHIYMURGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














